molecular formula C22H15NO7S B11407632 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-nitrophenoxy)acetate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-nitrophenoxy)acetate

Cat. No.: B11407632
M. Wt: 437.4 g/mol
InChI Key: HKDQOOBNJLPMBR-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE is a complex organic compound that features both benzoxathiol and nitrophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as hydrogen bromide or boron tribromide to facilitate the demethylation and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Nucleophilic and electrophilic aromatic substitution reactions are common for modifying the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds.

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2-(4-nitrophenoxy)acetate
  • Methyl 4-(4-nitrophenoxy)benzoate
  • 2-(4-Nitrophenoxy)ethyl methacrylate

Uniqueness

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE is unique due to the presence of both benzoxathiol and nitrophenoxy groups, which impart specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C22H15NO7S

Molecular Weight

437.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C22H15NO7S/c1-13-2-4-14(5-3-13)18-10-17(11-19-21(18)30-22(25)31-19)29-20(24)12-28-16-8-6-15(7-9-16)23(26)27/h2-11H,12H2,1H3

InChI Key

HKDQOOBNJLPMBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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